Sulfobetaine
Overview
Description
Synthesis Analysis
Sulfobetaines can be synthesized through various methods. Lee and Tsai (1994) described the synthesis of sulfobetaines and their corresponding cationic monomers, focusing on their solubility and moisture regain properties in relation to their molecular structures (Lee & Tsai, 1994). Sonnenschein and Seubert (2011) detailed the synthesis of sulfobetaine monomers as styrene derivatives, demonstrating a method for creating a homologous series of molecules with varying distances between the quaternary amine and the sulfonic acid group (Sonnenschein & Seubert, 2011).
Molecular Structure Analysis
The molecular structure of sulfobetaines plays a crucial role in their physical and chemical properties. The study by Lee and Tsai (1994) also explored the conformation of sulfobetaines in aqueous solution, identifying their structural characteristics through nuclear magnetic resonance (NMR) spectroscopy (Lee & Tsai, 1994).
Chemical Reactions and Properties
Sulfobetaines exhibit specific chemical reactions due to their zwitterionic nature. Song et al. (2005) investigated the formation of sulfobetaine-stabilized copper nanoparticles, revealing the mechanism behind the reduction process and the stabilization effect of sulfobetaines on metal nanoparticles (Song et al., 2005).
Physical Properties Analysis
The physical properties of sulfobetaines, such as solubility and moisture regain, are influenced by their molecular structure. The research by Lee and Tsai (1994) highlights the relationship between the molecular structure of sulfobetaines and their solubility and moisture regain properties (Lee & Tsai, 1994).
Chemical Properties Analysis
Sulfobetaines' chemical properties, such as their reactivity and stability, are key areas of investigation. The study on the formation of sulfobetaine-stabilized copper nanoparticles by Song et al. (2005) provides insights into the chemical stability and reactivity of sulfobetaines in the context of nanoparticle formation (Song et al., 2005).
Scientific Research Applications
Polymer Synthesis and Characterization : Sulfobetaines and corresponding cationic polymers are used in polymer synthesis and characterization (Liaw & Huang, 2000).
Protein Solubilization and Stabilization : It is utilized for protein solubilization and stabilization (Koclega, Chruszcz, & Minor, 2007).
Biomedical and Biotechnological Applications : Sulfobetaine-modified polymethylmethacrylate is known to reduce bacterial adhesion and suppress inflammatory responses, making it useful in biomedical and biotechnological applications (Khandwekar, Patil, Shouche, & Doble, 2010).
Potential Antihypercholesterolemic Agent : It has been evaluated as an inhibitor of squalene synthase, which could lead to the development of antihypercholesterolemic agents (Spencer et al., 1999).
Inhibitor of Mitochondrial Carnitine-Acylcarnitine Translocase : It inhibits mitochondrial carnitine-acylcarnitine translocase, enabling better estimation of mitochondrial carnitine content (Parvin, Goswami, & Pande, 1980).
Stabilizing Nanoparticles in Buffers : Sulfobetaines can stabilize alkanethiol-coated gold nanoparticles in physiologically relevant buffers, facilitating efficient renal clearance (Wang, Morales-Collazo, & Wei, 2017).
Antifouling Applications in Medical Devices : Sulfobetaine-based copolymers are used for surface zwitterionization of biomaterials for antifouling applications in medical devices (Chou, Wen, & Chang, 2016).
Antifouling Membrane Surfaces : It is employed for surface modification of membranes due to its antifouling property (Zhou, Ren, Yang, & Xu, 2014).
Protein Renaturation : Non-detergent sulfobetaines aid in protein renaturation by preventing aggregation and improving yield (Expert-Bezançon, Rabilloud, Vuillard, & Goldberg, 2002).
Hair Shampoo Components : In hair shampoos, sulfobetaines contribute to decreased surface tension, indicating beneficial washing properties (Zięba et al., 2018).
Copolymerization with Comonomers : It can be copolymerized with comonomers like styrene, methyl methacrylate, acrylamide, and HEMA (Lee, Chen, & Yen, 2001).
Antifouling Properties and Hemocompatibility : Polysulfobetaines exhibit antifouling properties, hemocompatibility, and stimulus-responsive behavior (Woodfield, Zhu, Pei, & Roth, 2014).
Drug-Delivery Systems : Zwitterionic sulfobetaine hydrogels are promising as drug-delivery systems due to their biocompatibility and sustained release under acidic conditions (Chen et al., 2018).
Tertiary Oil Recovery : They have good tolerance to acids, alkalis, salts, and compatibility with other surfactants, useful in tertiary oil recovery (Key, 2013).
Antibacterial Textiles : Reactive sulfobetaine can fabricate antibacterial textiles with high durability and effectiveness (He et al., 2017).
Surface and Antimicrobial Activity : They exhibit good surface properties and can be effective antibacterial agents, dependent on alkyl chain length (Wieczorek et al., 2016).
Synthesis from Allyl Ammonium Salts : Sulfobetaine surfactants are synthesized from long-chained intermediates derived from allyl ammonium salts (Ohme, Ballschuh, & Seibt, 1991).
Polyion Complex Micelles : Sulfobetaine-containing polyion complex micelles are used in temperature-responsive diblock copolymers (Kim, Matsuoka, & Saruwatari, 2020).
Rheological Behavior : Sulfobetaine-acrylamide copolymers exhibit salt-sensitive properties affecting rheological behavior in solutions (Ye, Song, & Zheng, 2016).
properties
IUPAC Name |
2-dimethylsulfonioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDWGZCVUAZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197081 | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfobetaine | |
CAS RN |
4727-41-7 | |
Record name | Dimethylsulfonioacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylsulfonioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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